molecular formula C11H8BrClN4S B5808829 1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea

1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea

Cat. No.: B5808829
M. Wt: 343.63 g/mol
InChI Key: UNXVYMGXCRIBJN-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine and chlorine-substituted phenyl ring attached to a pyrazinylthiourea moiety, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN4S/c12-7-1-2-9(8(13)5-7)16-11(18)17-10-6-14-3-4-15-10/h1-6H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXVYMGXCRIBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC(=S)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea typically involves the reaction of 4-bromo-2-chloroaniline with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

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